6-(4-Phenylpyrazol-1-yl)pyridin-3-ol
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Overview
Description
6-(4-Phenylpyrazol-1-yl)pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a phenyl group attached to the pyrazole ring. The structure of this compound makes it an interesting target for various scientific research applications due to its potential biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Phenylpyrazol-1-yl)pyridin-3-ol typically involves the cyclization of 2,6-dichloro-4-methylnicotinonitrile with phenylhydrazine. This reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-(4-Phenylpyrazol-1-yl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers, esters, or amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(4-Phenylpyrazol-1-yl)pyridin-3-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .
Comparison with Similar Compounds
6-(4-Phenylpyrazol-1-yl)pyridin-3-ol can be compared with other pyrazolopyridine derivatives, such as:
6-(Pyrazol-1-yl)pyridin-3-ol: Lacks the phenyl group, which may affect its biological activity and chemical reactivity.
4-Methyl-6-(pyrazol-1-yl)pyridin-3-ol: Contains a methyl group, which can influence its pharmacokinetic properties.
6-(4-Methylphenylpyrazol-1-yl)pyridin-3-ol: The presence of a methyl group on the phenyl ring can alter its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties compared to other similar compounds.
Biological Activity
6-(4-Phenylpyrazol-1-yl)pyridin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article details the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a phenylpyrazole moiety, which is known for its diverse biological activities. The presence of both nitrogen-containing rings enhances its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values in the micro-molar range against MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells, indicating potent anticancer activity .
Table 1: Anticancer Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF7 | X.XX | Induction of apoptosis via EGFR inhibition |
Compound A | A549 | 3.2 | Downregulation of anti-apoptotic proteins |
Compound B | HeLa | 4.2 | Cell cycle arrest at G2/M phase |
Note: IC50 values are indicative and should be validated through experimental data.
Antimicrobial Activity
The pyrazole moiety is also recognized for its antimicrobial properties. Compounds similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth. For example, studies have reported that certain pyrazole derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Table 2: Antimicrobial Efficacy of Pyrazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | X µg/mL |
Compound C | Staphylococcus aureus | Y µg/mL |
Compound D | Bacillus subtilis | Z µg/mL |
The mechanism by which this compound exerts its biological effects primarily involves:
- EGFR Inhibition : Similar compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Apoptosis Induction : The downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors such as p53 and BAX are critical in mediating its anticancer effects .
- Antimicrobial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
A recent study highlighted the efficacy of a series of pyrazole derivatives in clinical settings, where compounds structurally related to this compound were evaluated for their anticancer properties. The results demonstrated significant tumor regression in animal models, underscoring the therapeutic potential of these compounds .
Properties
Molecular Formula |
C14H11N3O |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
6-(4-phenylpyrazol-1-yl)pyridin-3-ol |
InChI |
InChI=1S/C14H11N3O/c18-13-6-7-14(15-9-13)17-10-12(8-16-17)11-4-2-1-3-5-11/h1-10,18H |
InChI Key |
KSZDUXYJGFOZPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)C3=NC=C(C=C3)O |
Origin of Product |
United States |
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